![molecular formula C11H12O6 B1222936 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid CAS No. 42151-32-6](/img/structure/B1222936.png)

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

Vue d'ensemble

Description

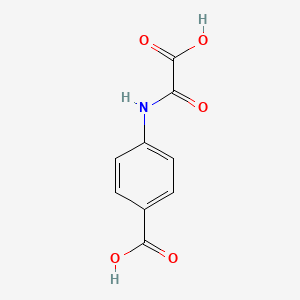

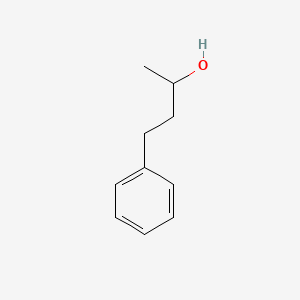

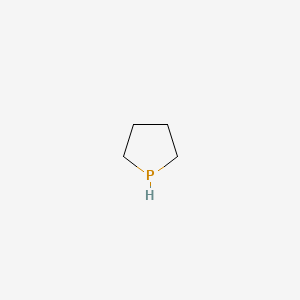

Molecular Structure Analysis

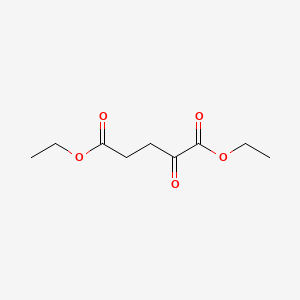

The molecular formula of “2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid” is C4H6O5, and its molecular weight is 134.0874 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various chemical databases .Applications De Recherche Scientifique

Corrosion and Scale Inhibition

2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid has been investigated for its potential use as a corrosion and scale inhibitor. Studies like those conducted by Mikroyannidis (1987) have synthesized related compounds such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid (BDBA) and demonstrated their effectiveness in inhibiting corrosion and scale formation in various systems (Mikroyannidis, 1987).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of compounds similar to 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been a subject of research. For instance, Mei et al. (2020) isolated compounds like 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester from mangrove-derived fungus and studied their structure and potential antimicrobial applications (Mei et al., 2020).

Catalysis and Chemical Transformations

In the field of catalysis and chemical transformations, compounds like 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been utilized. Ramazani and Souldozi (2003) explored the use of silica gel to catalyze the conversion of similar compounds in solvent-free conditions, highlighting the potential of these substances in facilitating various chemical reactions (Ramazani & Souldozi, 2003).

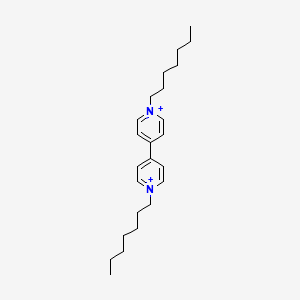

Biomedical Applications

In biomedical research, derivatives of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been synthesized for various purposes. Jin et al. (2010) developed water-soluble block copolymers that showed potential for use in biomedical applications, such as drug delivery systems (Jin et al., 2010).

Biosynthesis and Bioplastics Production

Another significant application area is in biosynthesis and bioplastics production. Nguyen and Lee (2021) conducted a study on methane-based biosynthesis of 4-hydroxybutyrate using engineered strains, which could have implications for the production of bioplastics and related materials (Nguyen & Lee, 2021).

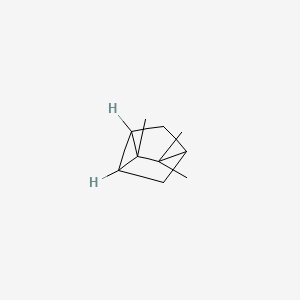

Crystallography and Structural Analysis

Research by Li et al. (2011) on the crystal structure of eucomic acid methanol monosolvate, a compound structurally related to 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, provides insights into the potential applications in crystallography and structural analysis of similar compounds (Li et al., 2011).

Propriétés

IUPAC Name |

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGKDRSWPCQYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962312 | |

| Record name | 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid | |

CAS RN |

42151-32-6 | |

| Record name | Butanedioic acid, 2-hydroxy-2-((4-hydroxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,11a-Methano-11aH-cyclohepta[a]naphthalen-8(9H)-one, 5-(benzoyloxy)dodecahydro-4-(hydroxymethyl)-4,9,11b-trimethyl-](/img/structure/B1222872.png)